Cetylpicolinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetylpicolinium bromide is a quaternary ammonium compound with the molecular formula C22H40N.Br. It is known for its antiseptic properties and is used in various applications, including as a disinfectant and in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetylpicolinium bromide can be synthesized through the quaternization of picoline with cetyl bromide. The reaction typically involves heating picoline with cetyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cetylpicolinium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of this compound.
Substitution: The major products are substituted derivatives where the bromide ion is replaced by another nucleophile.
Scientific Research Applications
Cetylpicolinium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of personal care products such as shampoos and mouthwashes.
Mechanism of Action
Cetylpicolinium bromide exerts its effects primarily through its surfactant properties. It disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetrimonium bromide: Used in hair conditioners and as a disinfectant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
Cetylpicolinium bromide is unique due to its specific molecular structure, which provides distinct surfactant properties and effectiveness in disrupting cell membranes. This makes it particularly useful in applications requiring strong antiseptic action .
Properties
CAS No. |
2315-40-4 |
---|---|
Molecular Formula |
C22H40BrN |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-hexadecyl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UFXSTPIFUFQVRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.